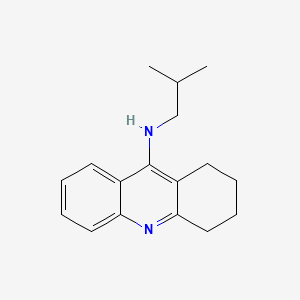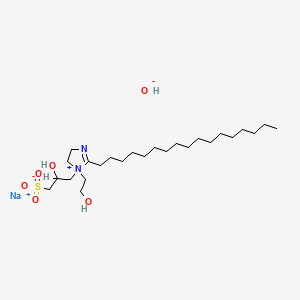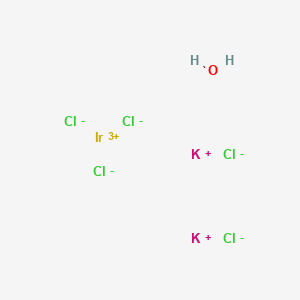
Dipotassium aquapentachloroiridate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium aquapentachloroiridate(2-) is a coordination compound with the chemical formula K2[IrCl5(H2O)]. It is a complex of iridium, a transition metal, and is known for its unique chemical properties and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium aquapentachloroiridate(2-) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in the presence of water. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of dipotassium aquapentachloroiridate(2-) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dipotassium aquapentachloroiridate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the water molecule or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium aquapentachloroiridate(2-) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Dipotassium aquapentachloroiridate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipotassium aquapentachloroiridate(2-) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their structure and function. The specific pathways involved depend on the type of reaction and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Potassium aquapentachlororuthenate(III): Similar in structure but contains ruthenium instead of iridium.
Dipotassium aquapentachloroplatinate(2-): Contains platinum instead of iridium and has different chemical properties.
Uniqueness
Dipotassium aquapentachloroiridate(2-) is unique due to its specific coordination chemistry and the properties imparted by the iridium center.
Properties
CAS No. |
28235-15-6 |
|---|---|
Molecular Formula |
Cl5H2IrK2O |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
dipotassium;iridium(3+);pentachloride;hydrate |
InChI |
InChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5 |
InChI Key |
SHXXOSBLSMPKKB-UHFFFAOYSA-I |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


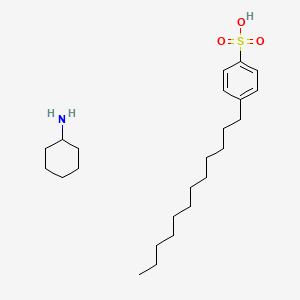
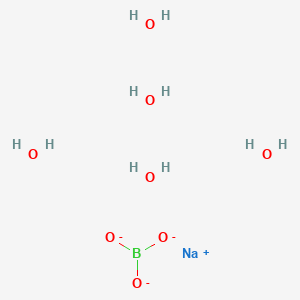
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
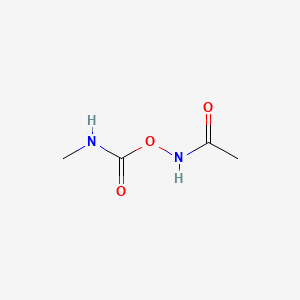
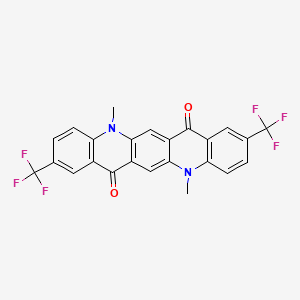

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
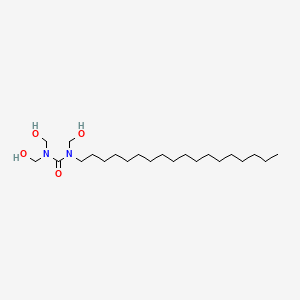

![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


